molecular formula C15H24N2O2S B6631206 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline

Cat. No.: B6631206
M. Wt: 296.4 g/mol
InChI Key: GWZHJGBBPFAUNR-UHFFFAOYSA-N
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Description

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to an aniline ring, which is further substituted with a methylpiperidinylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-20(18,19)14-6-4-13(5-7-14)17-12-15(2)8-10-16-11-9-15/h4-7,16-17H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZHJGBBPFAUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NCC2(CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methyl Group: The methyl group is introduced to the piperidine ring through alkylation reactions.

    Formation of the Aniline Derivative: The aniline derivative is synthesized by nitration of benzene followed by reduction to form aniline.

    Sulfonylation: The ethylsulfonyl group is introduced to the aniline ring through sulfonylation reactions using reagents such as ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceutical agents.

    Industry: As an intermediate in the production of dyes, pigments, and other chemicals.

Mechanism of Action

The mechanism of action of 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethylsulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylsulfonylaniline
  • 4-ethylsulfonylaniline
  • 4-methylpiperidin-1-yl)aniline

Uniqueness

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline is unique due to the presence of both the ethylsulfonyl and methylpiperidinylmethyl groups, which confer distinct chemical and biological properties

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